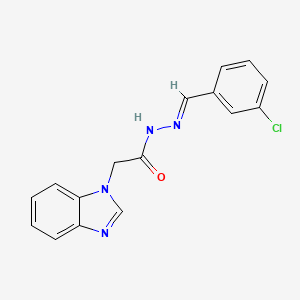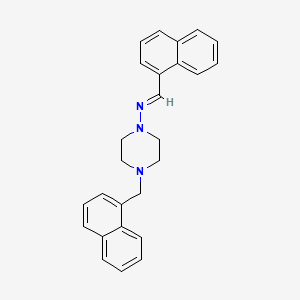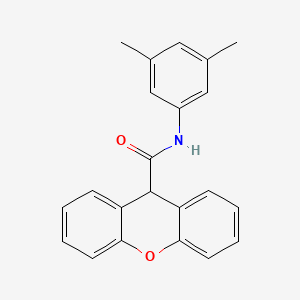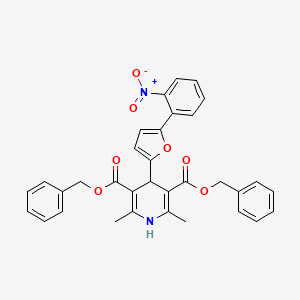
2-Benzoimidazol-1-YL-acetic acid (3-chloro-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoimidazol-1-YL-acetic acid (3-chloro-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoimidazol-1-YL-acetic acid (3-chloro-benzylidene)-hydrazide typically involves the condensation of benzimidazole derivatives with hydrazides under specific reaction conditions. Common reagents used in the synthesis include acetic acid, hydrazine hydrate, and substituted benzaldehydes. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzoimidazol-1-YL-acetic acid (3-chloro-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzoimidazol-1-YL-acetic acid (3-chloro-benzylidene)-hydrazide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Benzimidazole derivatives: Various derivatives with modifications at different positions on the benzimidazole ring.
Hydrazides: Compounds containing the hydrazide functional group, known for their diverse chemical reactivity.
Uniqueness
2-Benzoimidazol-1-YL-acetic acid (3-chloro-benzylidene)-hydrazide is unique due to the presence of both the benzimidazole and hydrazide moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H13ClN4O |
|---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13ClN4O/c17-13-5-3-4-12(8-13)9-19-20-16(22)10-21-11-18-14-6-1-2-7-15(14)21/h1-9,11H,10H2,(H,20,22)/b19-9+ |
InChI Key |
WLQGZOZKTJUKHF-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B11677536.png)
![N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11677539.png)
![Propyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11677545.png)
![dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11677549.png)
![3-nitro-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11677556.png)
![N'-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11677560.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11677576.png)

![(5E)-2-anilino-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11677580.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11677590.png)
![3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11677598.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11677605.png)
